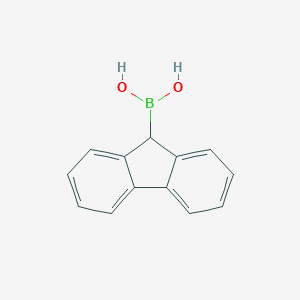
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-, also known as MeJA, is a naturally occurring plant hormone that belongs to the jasmonate family. It plays a crucial role in regulating plant growth and development, as well as in response to various environmental stresses. MeJA has been extensively studied in recent years due to its potential applications in agriculture, biotechnology, and medicine.
作用機序
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- exerts its effects through a complex signaling pathway that involves the activation of various genes and proteins. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- binds to a receptor protein, which then activates a cascade of downstream signaling molecules, leading to the activation of specific genes. These genes are involved in various physiological processes, such as plant defense, growth, and development.
生化学的および生理学的効果
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been shown to have various biochemical and physiological effects on plants and animals. In plants, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can induce the production of secondary metabolites, such as alkaloids, terpenoids, and flavonoids. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can also regulate plant growth and development, including seed germination, root growth, and flowering. In animals, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been shown to have anti-inflammatory and anticancer effects.
実験室実験の利点と制限
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has several advantages as a tool for scientific research. It is a naturally occurring compound that is readily available and easy to synthesize. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- is also relatively stable and has a long shelf-life. However, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has some limitations for lab experiments. It can be difficult to control the concentration and timing of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- treatments, which can affect the reproducibility of results. Moreover, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can have pleiotropic effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-. One area of research is the identification of novel targets and pathways that are regulated by 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-. Another area of research is the development of new methods for the synthesis and purification of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-. Furthermore, there is a need for more studies on the effects of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- on different plant and animal species, as well as on the potential applications of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- in biotechnology and medicine.
Conclusion
In conclusion, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- is a naturally occurring plant hormone that has important applications in scientific research. It can be synthesized by various methods and has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- exerts its effects through a complex signaling pathway and has various biochemical and physiological effects on plants and animals. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for research on 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-, including the identification of novel targets and pathways, the development of new synthesis methods, and the exploration of its potential applications in biotechnology and medicine.
合成法
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can be synthesized by various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the use of chemical reagents to produce 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- from starting materials. Microbial fermentation utilizes microorganisms, such as fungi and bacteria, to produce 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- through metabolic pathways. Plant extraction involves the isolation of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- from plant tissues, such as leaves, stems, and roots.
科学的研究の応用
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been widely studied for its various applications in scientific research. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can also induce plant defense responses against insect herbivores and pathogens. Moreover, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been used as a tool to study plant signaling pathways and gene expression.
特性
CAS番号 |
106287-90-5 |
|---|---|
製品名 |
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- |
分子式 |
C20H19NO4 |
分子量 |
337.4 g/mol |
IUPAC名 |
2-(5-methoxy-2-methyl-1-phenacylindol-3-yl)acetic acid |
InChI |
InChI=1S/C20H19NO4/c1-13-16(11-20(23)24)17-10-15(25-2)8-9-18(17)21(13)12-19(22)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,23,24) |
InChIキー |
VHLOZYACBUHUAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
正規SMILES |
CC1=C(C2=C(N1CC(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
その他のCAS番号 |
106287-90-5 |
同義語 |
2-(5-methoxy-2-methyl-1-phenacyl-indol-3-yl)acetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
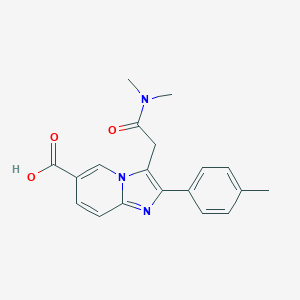
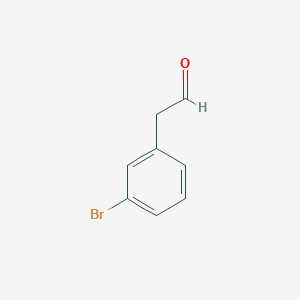
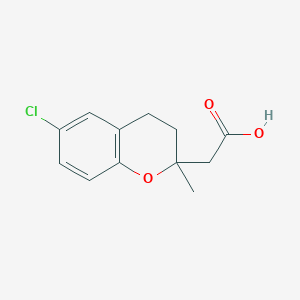
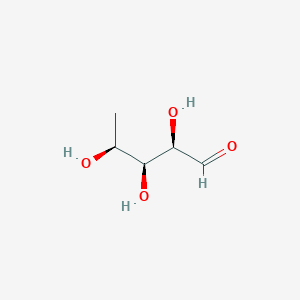
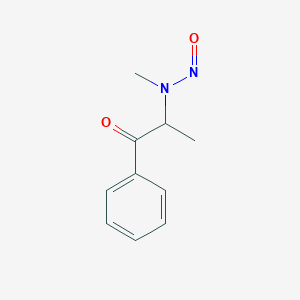

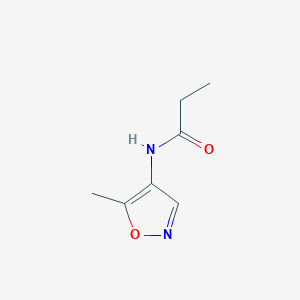
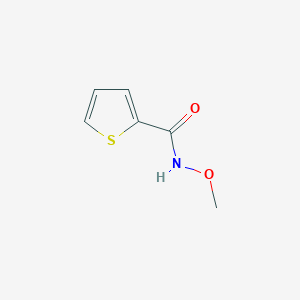
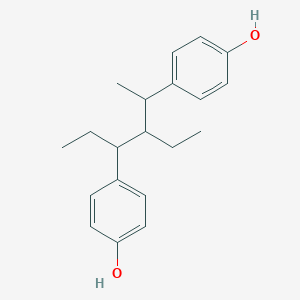

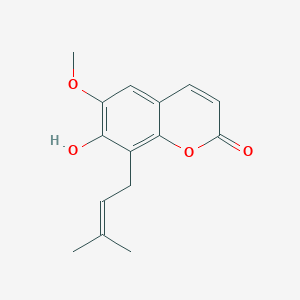
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
